molecular formula C14H17N3O2 B1462469 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1018626-66-8

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B1462469
CAS No.: 1018626-66-8
M. Wt: 259.3 g/mol
InChI Key: JMMUATALQMIZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS: 1018626-66-8) is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a 2-methoxyphenyl group at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. It is synthesized via cyclization reactions involving amidoxime intermediates and subsequent acid treatment . Its purity (≥95%) and molecular formula (C₁₄H₁₆ClN₃O₂) are critical for reproducibility in preclinical studies .

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-18-12-5-3-2-4-11(12)13-16-14(19-17-13)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZYAMPAWUKOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Oxime Intermediate and Cyclization (Based on EP0285032A1)

This method involves the following key steps:

Step Reagents & Conditions Description Outcome
1 1-Methyl-4-phenylpiperidine-4-carboxylic acid + carbonyldiimidazole (CDI) in refluxing tetrahydrofuran (THF) Activation of carboxylic acid to reactive intermediate Formation of imidazolide intermediate
2 Addition of acetamide oxime, reflux for 1.5 h Cyclization to form 1,2,4-oxadiazole ring Formation of oxadiazole ring system
3 Evaporation of THF, reflux in toluene for 9 h Completion of cyclization and purification Isolation of oxadiazole-containing free base
4 Partition between diethyl ether/water, drying, evaporation Extraction and purification Free base of target compound
5 Precipitation from isopropanol with HCl in diethyl ether Formation of hydrochloride salt Crystalline 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (M.p. 260-263°C)

This approach emphasizes the use of oxime intermediates and carbonyldiimidazole-mediated cyclization to construct the oxadiazole ring, followed by salt formation for isolation.

Reduction and Oxime Formation Route

An alternative route involves:

Step Reagents & Conditions Description Outcome
1 Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate + diisobutylaluminium hydride (DIBAH) at -63 to -70°C Reduction of ester to aldehyde Formation of 1-methyl-4-phenylpiperidine-4-carboxaldehyde
2 Aldehyde + O-methylhydroxylamine hydrochloride + triethylamine in methanol, room temperature, 24 h Formation of oxime O-methyl oxime intermediate
3 Extraction and crystallization with oxalic acid Purification and isolation Oxime salt crystals (M.p. 149-150°C)

This method provides a controlled reduction to aldehyde followed by oxime formation, a precursor for oxadiazole ring construction.

Cyclization with Chloroformates and Hydrolysis

Step Reagents & Conditions Description Outcome
1 1-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpiperidine + 1-chloroethyl chloroformate in dry toluene, 10 min at room temp, then 80°C for 2.5 h Cyclization via chloroformate intermediate Formation of oxadiazole ring derivative
2 Cooling, filtration of hydrochloride salt, evaporation Removal of unreacted starting material Purified intermediate
3 Reflux in methanol for 3 h, evaporation, partition between diethyl ether and water Hydrolysis and purification Final oxadiazole compound (M.p. 114-117°C)

This strategy uses chloroformate-mediated cyclization to form the oxadiazole ring, followed by hydrolysis and purification.

Salt Formation and Crystallization

The free base of the compound is commonly converted to its hydrochloride salt by:

  • Dissolving the free base in isopropanol or 1,4-dioxane.
  • Addition of hydrogen chloride gas or HCl solution.
  • Stirring at room temperature for 1 hour.
  • Isolation of the crystalline hydrochloride salt by filtration.

This step enhances the compound's stability, crystallinity, and facilitates handling.

Reaction Conditions Summary Table

Preparation Step Reagents Solvent Temperature Time Notes
Carboxylic acid activation Carbonyldiimidazole THF Reflux 30 min Formation of reactive intermediate
Oxime addition and cyclization Acetamide oxime THF Reflux 1.5 h Oxadiazole ring formation
Cyclization by chloroformate 1-chloroethyl chloroformate Toluene 80°C 2.5 h Alternative ring closure
Reduction of ester DIBAH Toluene -63 to -70°C 1.5 h Aldehyde formation
Oxime formation O-methylhydroxylamine hydrochloride + triethylamine Methanol Room temp 24 h Oxime intermediate
Salt formation HCl (gas or solution) 1,4-dioxane or isopropanol Room temp 1 h Hydrochloride salt precipitation

Research Findings and Notes

  • The use of carbonyldiimidazole as an activating agent for carboxylic acids is efficient for subsequent cyclization to the oxadiazole ring.
  • Low-temperature reduction with DIBAH allows selective conversion of esters to aldehydes without over-reduction, crucial for oxime formation.
  • The hydrochloride salt form exhibits sharp melting points (260-263°C), indicating high purity and crystalline nature.
  • Alternative substituents on the phenyl ring and piperidine nitrogen can be introduced by varying the starting materials and alkylation conditions, demonstrating synthetic flexibility.
  • The reaction times range from 1 hour (salt formation) to 24 hours (oxime formation), highlighting the need for controlled conditions to optimize yields.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the oxadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole rings often exhibit various biological activities, including:

  • Antimicrobial Properties : Several studies have reported that oxadiazole derivatives possess significant antibacterial and antifungal activities. The incorporation of the piperidine moiety may enhance these effects through improved binding to microbial enzymes or receptors.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Synthesis and Derivative Development

The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazines and carboxylic acids.
  • Piperidine Functionalization : The piperidine ring can be introduced via nucleophilic substitution methods.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various oxadiazole derivatives against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting a potential alternative for treating resistant infections.

Case Study 2: Antitumor Efficacy

In vitro assays demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways. Further research is required to elucidate its full mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound can act as an antagonist or agonist at these receptors, modulating their activity and influencing cellular signaling pathways. This modulation can lead to various pharmacological effects, including changes in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents, molecular properties, and applications:

Compound Substituent Molecular Formula Molecular Weight Key Applications Purity References
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (Target) 2-Methoxyphenyl C₁₄H₁₆ClN₃O₂ 295.77 g/mol Serotonin receptor modulation ≥95%
4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 2-Bromophenyl C₁₃H₁₄BrClN₃O 347.62 g/mol Structural analog for receptor-binding studies ≥95%
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 4-Methylphenyl C₁₄H₁₈ClN₃O₂ 295.77 g/mol Agrochemical intermediates ≥95%
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 4-Methoxyphenyl C₁₄H₁₈ClN₃O₂ 295.77 g/mol Solubility optimization in drug design ≥95%
4-[3-Phenyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride Phenyl (unsubstituted) C₁₃H₁₅ClN₃O 262.73 g/mol Baseline for substituent effect studies ≥95%
2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 2-Methoxyethyl C₁₀H₁₈ClN₃O₂ 247.72 g/mol Small-molecule scaffold for combinatorial chemistry ≥95%

Key Observations:

Substituent Effects :

  • Electron-Donating Groups (e.g., 2-methoxy, 4-methoxy): Enhance solubility and influence receptor-binding kinetics due to increased polarity .
  • Halogen Substituents (e.g., 2-bromo): Introduce steric bulk and alter binding affinity, as seen in serotonin receptor analogs .
  • Alkyl Groups (e.g., 4-methyl): Improve thermal stability and agrochemical efficacy .

Pharmacological Activity :

  • The target compound’s 2-methoxy group is critical for serotonin receptor (5-HT₁D/5-HT₁B) modulation, as demonstrated by analogs like GR127935, which share structural motifs .
  • 4-Methylphenyl derivatives show reduced neurological activity but are prioritized in agrochemicals for pest control .

Physicochemical Properties :

  • Solubility : Methoxy-substituted derivatives (2- or 4-position) exhibit higher aqueous solubility compared to bromo or methyl analogs .
  • Thermal Stability : Methyl and bromo substituents increase melting points (>250°C) due to enhanced crystallinity .

Biological Activity

The compound 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a member of the oxadiazole family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H15ClN4O2
  • Molecular Weight : 300.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring can modulate the activity of enzymes and receptors, leading to diverse pharmacological effects:

  • Antimicrobial Activity : Studies have indicated that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism often involves inhibition of key metabolic pathways in pathogens .
  • Anticancer Properties : Research has shown that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells through mechanisms such as:
    • Activation of caspase pathways
    • Upregulation of tumor suppressor proteins like p53 .
  • Neuroprotective Effects : Some studies suggest that oxadiazoles may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli12.5
AntifungalC. albicans15.0
Anticancer (MCF-7)Breast Cancer Cells10.0
NeuroprotectionNeuronal Cells8.0

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 breast cancer cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics like Tamoxifen, indicating its potential as an anticancer agent .
    • Western blot analyses revealed that treatment with the compound increased p53 expression and led to caspase-3 activation, suggesting a clear apoptotic pathway activation in cancer cells .
  • Antimicrobial Studies :
    • In vitro assays against bacterial strains showed that the compound exhibits significant antimicrobial properties with lower MIC values compared to traditional antibiotics, highlighting its potential as a new therapeutic agent against resistant strains .
  • Neuroprotective Studies :
    • Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers and improve cell viability under neurotoxic conditions, suggesting its utility in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of piperidine-oxadiazole derivatives typically involves cyclization reactions. For example, oxadiazole rings can be formed via condensation of amidoximes with carboxylic acid derivatives under acidic or thermal conditions . Key parameters for optimization include:

  • Reagent selection : Use nitrile oxides or carbonyl compounds for oxadiazole ring closure.
  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may enhance reaction rates.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures high purity .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : Confirm the piperidine ring (δ 1.5–3.5 ppm for CH₂ groups) and oxadiazole protons (δ 8.0–8.5 ppm for aromatic protons). The methoxy group appears as a singlet at δ 3.8–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column, mobile phase (acetonitrile/water with 0.1% TFA), and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ≈ 320–330 amu) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in a desiccator to prevent hydrolysis or oxidation .
  • Light Sensitivity : Protect from UV light using amber glass vials .
  • Moisture Control : Use vacuum-sealed packaging with desiccants (silica gel) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • Thermal Stress Testing : Expose the compound to 40–60°C for 1–4 weeks. Track changes in melting point (expected range: 175–185°C) and crystallinity via differential scanning calorimetry (DSC) .

Q. How should contradictory toxicity data from different assays be resolved?

Methodological Answer:

  • Assay Validation : Compare results across multiple models (e.g., in vitro cytotoxicity vs. in vivo acute toxicity). For example, if acute oral toxicity (LD₅₀) in rodents conflicts with cell viability assays (IC₅₀), consider species-specific metabolic differences .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects (e.g., cytochrome P450 inhibition) that may explain discrepancies .

Q. What computational strategies can predict the compound’s bioactivity and binding affinity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine transporters). Focus on the oxadiazole ring’s electron-deficient nature for π-π stacking .
  • QSAR Modeling : Train models on analogs (e.g., piperidine derivatives with oxadiazole substituents) to predict logP, solubility, and IC₅₀ values .

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its pharmacophore?

Methodological Answer:

  • Salt Formation : Test counterions (e.g., citrate or tartrate) to improve aqueous solubility .
  • Nanoparticle Formulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles or liposomes for controlled release .
  • Co-Solvent Systems : Screen mixtures of PEG-400 and ethanol (up to 10% v/v) to enhance solubility without structural modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.